Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone
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Overview
Description
Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a synthetic compound known for its potent inhibitory effects on various enzymes. It is a biotinylated derivative of PPACK (phenylalanyl-prolyl-arginyl-chloromethylketone), which is an irreversible inhibitor of thrombin, tissue plasminogen activator (tPA), factor VIIa, and factor Xa . This compound is widely used in biochemical research due to its ability to covalently bind and inactivate target enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone involves multiple steps, starting with the preparation of the biotinylated epsilon-aminocaproyl moiety. This is followed by the coupling of D-phenylalanine (D-Phe), proline (Pro), and arginine (Arg) residues.
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound with high purity and yield. The process includes the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage steps .
Chemical Reactions Analysis
Types of Reactions
Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target enzymes.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of peptide bonds.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound are covalently modified enzymes, where the chloromethylketone group has reacted with nucleophilic residues in the enzyme’s active site .
Scientific Research Applications
Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone has a wide range of applications in scientific research, including:
Mechanism of Action
Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone exerts its effects by covalently binding to the active site of target enzymes. The chloromethylketone group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to irreversible inhibition . This mechanism is particularly effective in inhibiting serine proteases, such as thrombin and factor Xa .
Comparison with Similar Compounds
Similar Compounds
Phenylalanyl-prolyl-arginyl-chloromethylketone (PPACK): A non-biotinylated version of the compound with similar inhibitory properties.
D-Phe-Pro-D-Arg-derived inhibitors: These compounds share a similar peptide backbone and inhibitory mechanism.
Uniqueness
Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is unique due to its biotinylation, which allows for easy detection and purification using avidin-based methods. This feature enhances its utility in biochemical and molecular biology research .
Properties
Molecular Formula |
C38H56ClN9O7S |
---|---|
Molecular Weight |
818.4 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-(6-aminohexanoyl)amino]-3-phenylpropanoyl]-N-[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H56ClN9O7S/c39-22-29(49)34(52)25(13-9-19-43-37(41)42)44-35(53)27-14-10-20-47(27)36(54)28(21-24-11-3-1-4-12-24)48(31(50)16-5-2-8-18-40)32(51)17-7-6-15-30-33-26(23-56-30)45-38(55)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23,40H2,(H,44,53)(H4,41,42,43)(H2,45,46,55)/t25-,26-,27-,28+,30-,33-/m0/s1 |
InChI Key |
QPFMHZSYNCMTSF-UMUOVDJQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C(=O)CCl |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CCl |
Origin of Product |
United States |
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